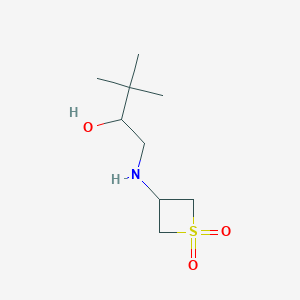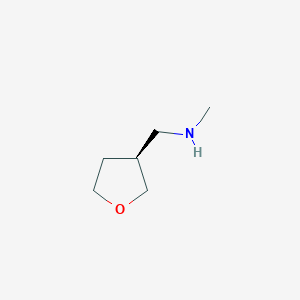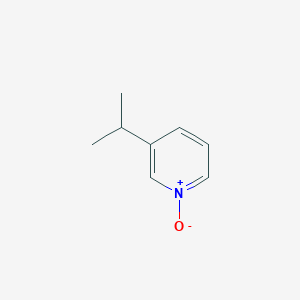
3-Isopropylpyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropylpyridine 1-oxide, with the chemical formula C₈H₁₁N, is a heterocyclic compound. Its systematic IUPAC name is 3-(propan-2-yl)pyridine . The molecular weight of this compound is approximately 121.18 g/mol .
Preparation Methods
Synthetic Routes::
Oxidation of 3-Isopropylpyridine: One common method involves the oxidation of 3-isopropylpyridine using suitable oxidants. For example, treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) leads to the formation of 3-isopropylpyridine 1-oxide.
Other Methods: Alternative synthetic routes may involve different oxidizing agents or radical reactions.
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it using the methods mentioned above.
Chemical Reactions Analysis
3-Isopropylpyridine 1-oxide can participate in various chemical reactions:
Oxidation: As an N-oxide, it readily undergoes oxidation reactions.
Reduction: Reduction of the N-oxide group can regenerate 3-isopropylpyridine.
Substitution: It can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents: Oxidizing agents (e.g., H₂O₂, m-CPBA), reducing agents, and nucleophiles.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
3-Isopropylpyridine 1-oxide finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Biological Studies: It may be used as a probe for studying enzyme-catalyzed reactions.
Industry: Limited industrial applications, but its derivatives could have uses in specialty chemicals.
Mechanism of Action
The exact mechanism by which 3-isopropylpyridine 1-oxide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While 3-isopropylpyridine 1-oxide is unique due to its N-oxide functionality, other related compounds include:
3-Isopropylpyridine: The parent compound without the N-oxide group.
Other Pyridine N-Oxides: Similar compounds with different substituents.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-oxido-3-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C8H11NO/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 |
InChI Key |
IJEPPSBEILVOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C[N+](=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)
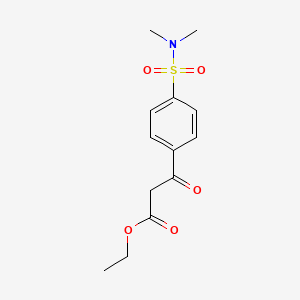
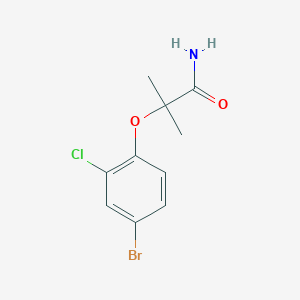
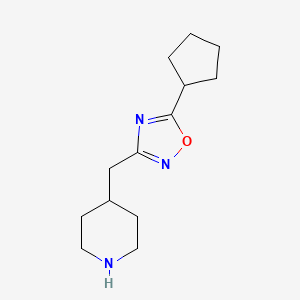
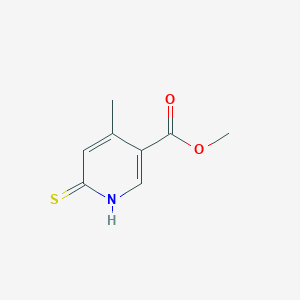
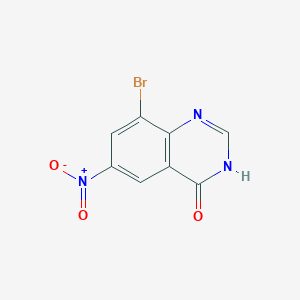
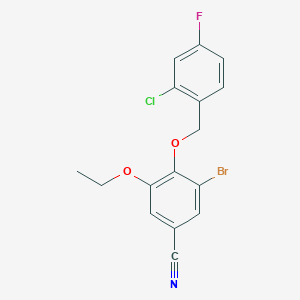
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide](/img/structure/B13013812.png)
![6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde](/img/structure/B13013817.png)
![2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13013820.png)

